molecular formula C19H21NO4 B3267982 Dibenzyl D-glutamate CAS No. 47376-46-5

Dibenzyl D-glutamate

Cat. No. B3267982
CAS RN: 47376-46-5
M. Wt: 327.4 g/mol
InChI Key: DHQUQYYPAWHGAR-QGZVFWFLSA-N
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Description

Dibenzyl D-glutamate is a compound with the molecular formula C19H21NO4 . It is a derivative of glutamic acid, an amino acid that plays a key role in cellular metabolism .


Synthesis Analysis

The synthesis of this compound involves various strategies. One approach involves the genetic encoding of an esterified glutamic acid analogue into proteins . Another approach involves the use of biocatalytic routes, such as the selective hydrolysis of dibenzyl L-glutamate .


Molecular Structure Analysis

The molecular structure of this compound is characterized by an average mass of 327.374 Da and a monoisotopic mass of 327.147064 Da . The molecule has one defined stereocentre .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be used in different types of site-specific protein modifications, including N-terminal pyroglutamation, caging Glu in the active site of a toxic protein, and endowing proteins with metal chelator hydroxamic acid and versatile reactive handle acyl hydrazide .


Physical And Chemical Properties Analysis

This compound is a solid compound at 20°C . Its physical and chemical properties are determined by its molecular structure, which includes an average mass of 327.374 Da and a monoisotopic mass of 327.147064 Da .

Mechanism of Action

While the exact mechanism of action of Dibenzyl D-glutamate is not fully understood, it is known that glutamate, the parent compound, plays a crucial role in neurotransmission . Glutamate is the most abundant neurotransmitter in the mammalian CNS and is involved in many metabolic processes .

Future Directions

The future research directions for Dibenzyl D-glutamate could involve further exploration of its synthesis methods, chemical reactions, and potential applications. For instance, there is ongoing research into the use of this compound in protein modifications . Additionally, the potential use of this compound as a building block in peptide synthesis is an area of interest .

properties

IUPAC Name

dibenzyl (2R)-2-aminopentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c20-17(19(22)24-14-16-9-5-2-6-10-16)11-12-18(21)23-13-15-7-3-1-4-8-15/h1-10,17H,11-14,20H2/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQUQYYPAWHGAR-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)CC[C@H](C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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